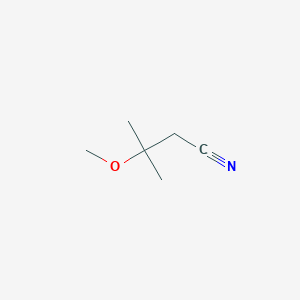![molecular formula C23H36N4O5 B13115525 tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate: is a complex organic compound that features a tert-butyl group, a carbamate group, and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate typically involves multiple steps:
Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an amine to form the carbamate group.
Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.
Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine moiety can lead to the formation of N-oxides, while reduction of the carbamate group can yield primary amines.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of carbamate and morpholine-containing molecules with biological systems. It may also serve as a model compound for the development of new drugs or bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a valuable tool for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine moiety may also interact with biological membranes or receptors, modulating their function.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group.
N-(tert-Butoxycarbonyl)-1,4-diaminobutane: Contains a similar tert-butyl carbamate group but with a different backbone.
N-(tert-Butoxycarbonyl)-2-hydroxyethylamine: Features a tert-butyl carbamate group and a hydroxyethyl moiety.
Uniqueness
What sets tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate apart is its combination of a carbamate group, a morpholine moiety, and a phenyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C23H36N4O5 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C23H36N4O5/c1-22(2,3)31-20(28)25-19(26-21(29)32-23(4,5)6)24-18-9-7-17(8-10-18)11-12-27-13-15-30-16-14-27/h7-10H,11-16H2,1-6H3,(H2,24,25,26,28,29) |
InChIキー |
ZGDXXJPYGZUBCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CCN2CCOCC2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


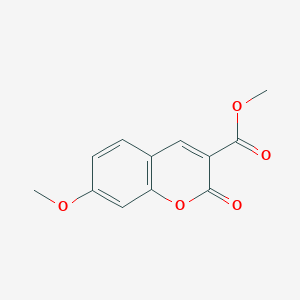
![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
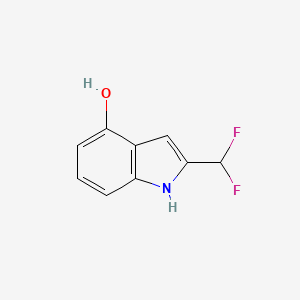
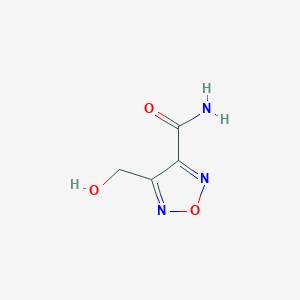
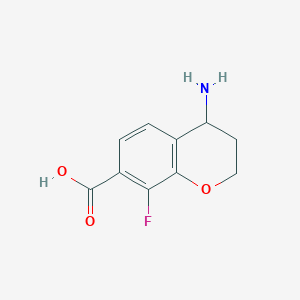
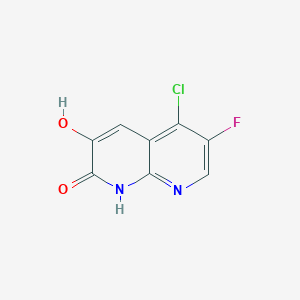
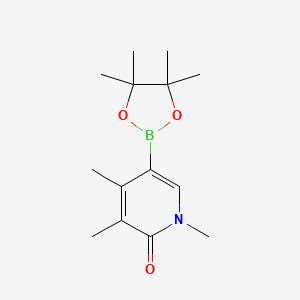


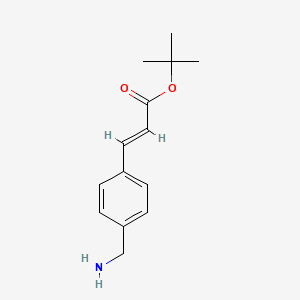

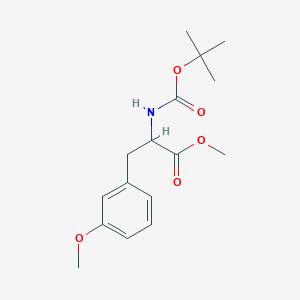
![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)
